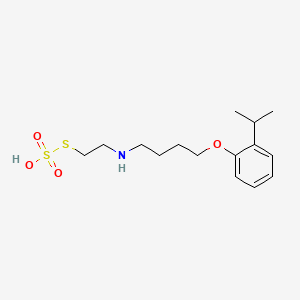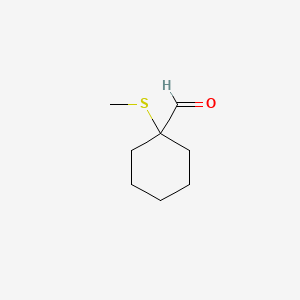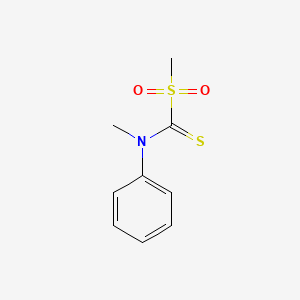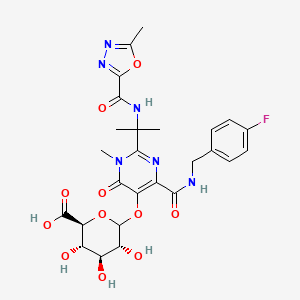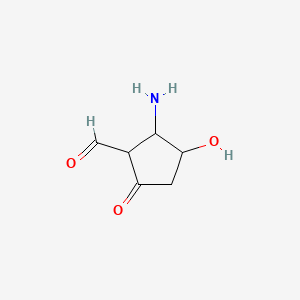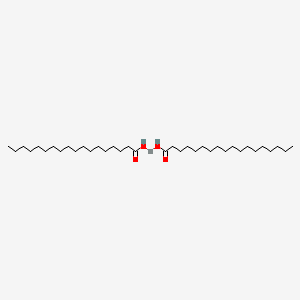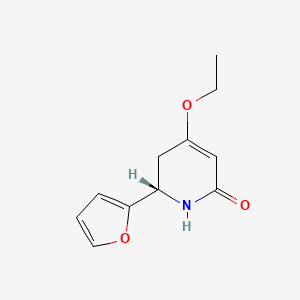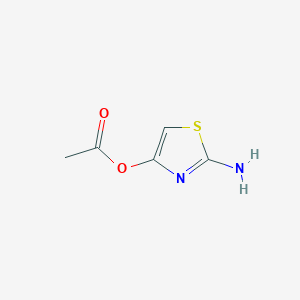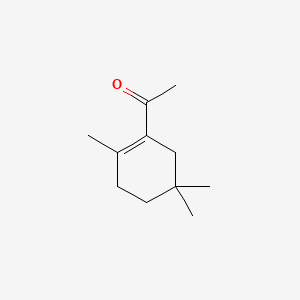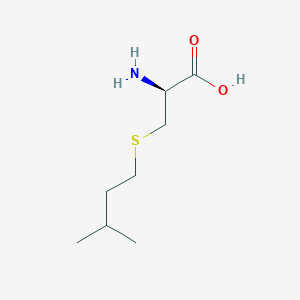
(S)-Isoamyl-D-Cys
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Isoamyl-D-Cys is a chiral amino acid derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of an isoamyl group attached to the sulfur atom of the cysteine moiety, resulting in a distinct stereochemistry that influences its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Isoamyl-D-Cys typically involves the alkylation of cysteine with isoamyl halides under basic conditions. One common method includes the use of isoamyl bromide and sodium hydroxide in an aqueous medium, followed by purification through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis or biocatalytic methods. These approaches aim to enhance yield and purity while minimizing environmental impact. For instance, enzymatic catalysis using specific transaminases can be employed to achieve stereoselective synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Isoamyl-D-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Carbodiimides for amide bond formation, and alcohols in the presence of acid catalysts for esterification.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Free thiol groups.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
(S)-Isoamyl-D-Cys has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in protein folding and stability due to its ability to form disulfide bonds.
Medicine: Investigated for its potential in drug design, particularly in the development of enzyme inhibitors and therapeutic peptides.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of biodegradable polymers.
Mecanismo De Acción
The mechanism of action of (S)-Isoamyl-D-Cys involves its interaction with various molecular targets, primarily through its thiol and amino groups. These functional groups enable the compound to form covalent bonds with proteins, influencing their structure and function. The isoamyl group enhances the hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Isoamyl-L-Cys: Similar structure but different stereochemistry, leading to distinct biological activities.
N-Acetylcysteine: Lacks the isoamyl group but shares the thiol functionality, commonly used as a mucolytic agent.
Cysteine: The parent compound, simpler structure, widely studied for its role in redox biology.
Uniqueness
(S)-Isoamyl-D-Cys is unique due to its specific stereochemistry and the presence of the isoamyl group, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.
Propiedades
Fórmula molecular |
C8H17NO2S |
|---|---|
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-methylbutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H17NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
Clave InChI |
YUSVYJUMMLFQFA-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)CCSC[C@H](C(=O)O)N |
SMILES canónico |
CC(C)CCSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


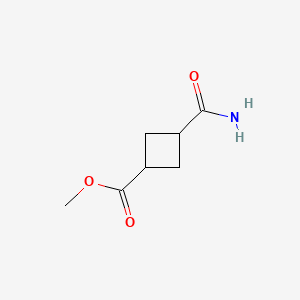
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
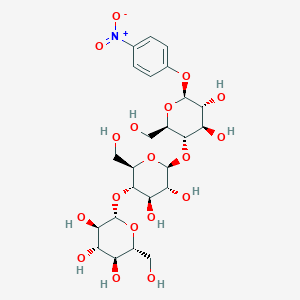
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
![1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B13829535.png)
